molecular formula C12H13NO B1459282 1-Propyl-1H-indole-5-carbaldehyde CAS No. 1072493-14-1

1-Propyl-1H-indole-5-carbaldehyde

Cat. No.: B1459282
CAS No.: 1072493-14-1
M. Wt: 187.24 g/mol
InChI Key: WAQHRKPFFXQKHJ-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxaldehyde, 1-propyl- is a chemical compound with the molecular formula C12H13NO . It is used as a reactant in the preparation of various derivatives and has applications in different fields .


Synthesis Analysis

The synthesis of 1H-Indole-5-carboxaldehyde, 1-propyl- involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carboxaldehyde, 1-propyl- is represented by the InChI code 1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 .


Chemical Reactions Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents; and in the synthesis of para-para stilbenophanes by McMurry coupling .


Physical and Chemical Properties Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is a pale cream to cream to orange powder . It is insoluble in water and has a molecular weight of 187.24 .

Scientific Research Applications

Synthesis and Chemical Reactions

1H-Indole-3-carboxaldehyde and its derivatives, including propyl-substituted variants, are crucial intermediates for creating biologically active compounds and indole alkaloids. These compounds are significant precursors for synthesizing various heterocyclic derivatives due to their carbonyl groups' reactivity in C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde highlight its role in synthesizing diverse biologically active compounds through different synthetic procedures and reactions (El-Sawy et al., 2017).

Marine Natural Products

Studies on marine sponges, such as Xetospongia testudinaria, have identified indole compounds including 1H-Indole-3-carboxaldehyde, which serve as key components for biological studies and pharmaceutical applications. These compounds are isolated for the first time from natural sources and provide a foundation for understanding marine biodiversity's chemical ecology (Wen-han, 2007).

Catalysis and Chemical Transformations

Palladium-catalyzed intramolecular annulation of alkynes using N-substituted 2-bromo-1H-indole-3-carboxaldehydes has been developed to synthesize annulated γ-carbolines and heteropolycycles. This methodology affords an efficient route to diverse gamma-carboline derivatives, demonstrating the utility of indole carboxaldehydes in constructing complex heterocyclic frameworks (Zhang & Larock, 2002; Zhang & Larock, 2003).

Antibacterial Applications

Synthesis of biheterocycles containing the indole nucleus has been explored for their potential antibacterial activity. Through condensation reactions involving indole-3-carboxaldehydes, novel compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showcasing the potential of indole derivatives in medicinal chemistry (Jain et al., 2011).

Solid-state NMR Spectroscopy in Catalysis

Research utilizing propylsulfonic acid-functionalized periodic mesoporous benzenesilicas has highlighted the application of solid-state NMR spectroscopy in understanding catalyst behavior. This study focuses on the acid-catalyzed condensation of indole on benzaldehyde, emphasizing the importance of solid-state NMR in predicting catalytic activity and understanding the interaction of catalysts with reactants (Siegel et al., 2012).

Safety and Hazards

This compound is air sensitive and incompatible with oxidizing agents . It should be stored at a temperature between 28 C . For safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 1H-Indole-5-carboxaldehyde, 1-propyl- research could involve its use in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carboxaldehyde, 1-propyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-5-carboxaldehyde, 1-propyl-, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The compound’s ability to interact with multiple targets makes it a valuable molecule for drug development and therapeutic applications.

Cellular Effects

1H-Indole-5-carboxaldehyde, 1-propyl- influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, these compounds can influence the expression of genes involved in inflammation, apoptosis, and cell proliferation. The impact of 1H-Indole-5-carboxaldehyde, 1-propyl- on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-5-carboxaldehyde, 1-propyl- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-5-carboxaldehyde, 1-propyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 1H-Indole-5-carboxaldehyde, 1-propyl- can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 1H-Indole-5-carboxaldehyde, 1-propyl- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s biological activity changes significantly with small variations in dosage. Understanding these dosage effects is essential for determining the safe and effective use of 1H-Indole-5-carboxaldehyde, 1-propyl- in therapeutic applications.

Metabolic Pathways

1H-Indole-5-carboxaldehyde, 1-propyl- is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 and sulfotransferases, leading to the formation of various metabolites . These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity. Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can influence metabolic flux and alter the levels of key metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is important for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1H-Indole-5-carboxaldehyde, 1-propyl- within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can accumulate in certain tissues, leading to localized effects. The distribution of the compound within the body can influence its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in clinical settings.

Subcellular Localization

1H-Indole-5-carboxaldehyde, 1-propyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, 1H-Indole-5-carboxaldehyde, 1-propyl- can localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-propylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHRKPFFXQKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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